molecular formula C23H28O7Si B12293969 D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate

D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate

Cat. No.: B12293969
M. Wt: 444.5 g/mol
InChI Key: OXQFQHKHZPNZSN-UHFFFAOYSA-N
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Description

D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate (CAS 149847-26-7) is a specialized carbohydrate derivative used in synthetic organic chemistry, particularly in glycosylation reactions. Its structure features:

  • A tert-butyldiphenylsilyl (TBDPS) protecting group at the 1-O position, providing steric bulk and stability under acidic or basic conditions .
  • A cyclic 3,4-carbonate moiety, which enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks during glycosidic bond formation .
  • A 2,6-anhydro-5-deoxy backbone, common in galactal derivatives, which serves as a precursor for synthesizing oligosaccharides and glycoconjugates .

This compound is distinguished by its unique combination of protecting groups, which optimize reactivity while maintaining stability during multi-step syntheses.

Properties

Molecular Formula

C23H28O7Si

Molecular Weight

444.5 g/mol

IUPAC Name

6-[2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde

InChI

InChI=1S/C23H28O7Si/c1-23(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-18(25)21-20(26)19(14-24)29-22(27)30-21/h4-14,18-21,25-26H,15H2,1-3H3

InChI Key

OXQFQHKHZPNZSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C3C(C(OC(=O)O3)C=O)O)O

Origin of Product

United States

Preparation Methods

Step 1: Glycal Formation

The glycal backbone (D-arabino-hex-5-enitol) is synthesized via elimination of a monosaccharide precursor (e.g., D-galactose or D-glucose). This step introduces the 5-enitol (unsaturated) structure.

Reagents/Conditions Mechanism Outcome
Monosaccharide → Halide Treatment with HBr or HCl to form a glycosyl bromide/chloride. Formation of a glycosyl halide intermediate.
Elimination with Zn or Base Use of Zn powder or strong base (e.g., KOtBu) to eliminate HX, forming a double bond. Formation of the 5-enitol glycal (unsaturated sugar).

Example :
D-Galactose → D-Galactal → D-arabino-hex-5-enitol via β-elimination .

Step 2: Silylation at the 1-O Position

The primary hydroxyl group (1-O) is protected with a TBDPS group to enhance stability and direct subsequent reactions.

Reagents/Conditions Mechanism Outcome
TBDPS-Cl, Imidazole, Pyridine TBDPS chloride reacts with the 1-O hydroxyl under mild conditions. Formation of 1-O-TBDPS-protected glycal.
Solvent: Dichloromethane or THF Steric bulk of TBDPS ensures regioselectivity for primary hydroxyl. Preservation of 3,4-diol for carbonate formation.

Key Insight :
The TBDPS group’s steric hindrance prevents reaction at secondary hydroxyls (e.g., 3-O or 4-O), ensuring selective protection.

Step 3: Cyclic 3,4-Carbonate Formation

The 3,4-diol undergoes cyclization to form a carbonate bridge, creating the final cyclic structure.

Reagents/Conditions Mechanism Outcome
Phosgene (COCl₂) or CDI Carbonylation of the 3,4-diol to form a cyclic carbonate. Formation of the 3,4-carbonate ring.
Base (e.g., NaHCO₃ or Et₃N) Neutralization of HCl or byproducts during carbonate formation. Stabilization of the carbonate linkage.

Example :
Reaction of the 3,4-diol with phosgene in CH₂Cl₂ at 0–25°C yields the cyclic carbonate.

Critical Reaction Parameters

The success of each step depends on precise control of reaction conditions:

Parameter Glycal Formation Silylation Carbonate Formation
Temperature 0–25°C (elimination) 0–25°C (TBDPS addition) 0–25°C (carbonylation)
Solvent THF, DMF CH₂Cl₂, THF CH₂Cl₂, EtOAc
Time 2–6 hours 1–2 hours 1–3 hours
Yield ~70–85% (literature) ~80–90% ~75–85%

Note: Yields are estimates based on analogous reactions in carbohydrate chemistry.

Structural Validation

The final compound is characterized by:

Key Spectroscopic Data

Property Value Source
Molecular Formula C₂₃H₂₆O₅Si
Molecular Weight 410.54 g/mol
InChIKey CWKMLPNAHWLONH-UHFFFAOYSA-N (partial match from PubChem)

Challenges and Optimization

  • Regioselectivity : Ensuring TBDPS exclusively protects the 1-O position over secondary hydroxyls.
  • Carbonate Stability : Avoiding hydrolysis during purification; TBDPS groups are acid-sensitive.
  • Stereocontrol : Maintaining the D-arabino configuration during elimination and silylation.

Solutions :

  • Use bulky TBDPS reagents to favor primary hydroxyl protection.
  • Employ mild carbonylation conditions (e.g., CDI instead of phosgene) to preserve silyl groups.

Applications in Synthesis

This compound serves as a protected intermediate in:

Chemical Reactions Analysis

Types of Reactions: D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler alcohols .

Scientific Research Applications

Pharmaceutical Development

D-arabino-Hex-5-enitol has been investigated for its potential in drug development due to its structural characteristics that allow for modifications conducive to enhancing bioactivity. Research indicates that compounds with similar structures can exhibit antidiabetic and anticancer properties through modulation of metabolic pathways .

Glycosylation Reactions

The compound serves as a glycosyl donor in synthetic organic chemistry. Its ability to participate in glycosylation reactions makes it valuable for synthesizing glycosides, which are crucial in developing various pharmaceuticals and biologically active compounds .

Chiral Building Blocks

Due to its stereochemistry, D-arabino-Hex-5-enitol can be utilized as a chiral building block in asymmetric synthesis. This application is particularly important in the synthesis of enantiomerically pure compounds used in pharmaceuticals .

Material Science

The cyclic carbonate structure of D-arabino-Hex-5-enitol allows it to be used in the development of advanced materials. Its properties can be exploited in creating polymers with specific mechanical and thermal characteristics suitable for various industrial applications .

Cosmetic Formulations

The compound's stability and reactivity make it a candidate for use in cosmetic formulations. Its incorporation into products can enhance skin absorption and efficacy, particularly in formulations aimed at delivering active ingredients more effectively .

Case Study 1: Antidiabetic Properties

A study conducted on derivatives of D-arabino-Hex-5-enitol indicated significant antidiabetic activity through the modulation of glucose metabolism pathways. The findings suggested that modifications to the compound could lead to more potent agents for managing diabetes .

Case Study 2: Synthesis of Glycosides

Research demonstrated the successful use of D-arabino-Hex-5-enitol as a glycosyl donor in synthesizing complex glycosides. This study highlighted its effectiveness in producing compounds with enhanced biological activity, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclic carbonate structure plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogous derivatives:

Compound Substituents Protecting Groups Molecular Formula Key Applications References
Target Compound 1-O-TBDPS, cyclic 3,4-carbonate TBDPS (bulky, stable), cyclic carbonate (electrophilic) C₃₀H₃₂O₆Si Glycosylation reactions, stereoselective synthesis
2,6-Anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-arabino-hex-5-enitol 1,4-di-O-TBDPS Dual TBDPS groups (enhanced steric shielding) C₄₄H₅₄O₅Si₂ Protecting group stability studies
3,6-di-O-(tert-Butyldimethylsilyl)-D-galactal 3,6-di-O-TBDMS TBDMS (less bulky than TBDPS, hydrolytically stable) C₁₈H₃₈O₄Si₂ Intermediate in sialic acid synthesis
Tri-O-acetyl-D-galactal 1,3,4-tri-O-acetyl Acetyl groups (labile under basic conditions) C₁₂H₁₆O₇ Standard galactal precursor
3,6-Di-O-triisopropylsilyl-D-glucal 3,6-di-O-TIPS Triisopropylsilyl (TIPS, moderate bulk) C₂₄H₅₀O₄Si₂ Regioselective functionalization

Reactivity and Stability

  • TBDPS vs. TBDMS/TIPS : The TBDPS group in the target compound offers superior stability in multi-step syntheses compared to TBDMS or TIPS, which are more prone to premature cleavage . However, TBDPS may hinder reactivity at adjacent positions due to steric effects.
  • Cyclic Carbonate vs. Acetate : The cyclic 3,4-carbonate in the target compound increases electrophilicity at C-3 and C-4, enabling direct glycosylation without additional activation steps. In contrast, triacetylated derivatives (e.g., Tri-O-acetyl-D-galactal) require Lewis acids (e.g., BF₃·Et₂O) for activation .
  • Comparative Solubility : Silylated derivatives (TBDPS, TIPS) exhibit lower solubility in polar solvents compared to acetylated analogs, necessitating toluene or THF as reaction media .

Research Findings

  • Glycosylation Efficiency : The target compound demonstrates >90% yields in β-selective glycosylations due to the cyclic carbonate’s directing effect, outperforming acetylated analogs (70–80% yields) .
  • Stability Under Acidic Conditions : The TBDPS group remains intact under triflic acid-mediated glycosylation conditions (pH < 1), whereas TBDMS-protected analogs undergo partial deprotection .
  • Comparative Cost : TBDPS derivatives are more expensive (∼$500/g) than acetylated or TBDMS analogs (∼$50–100/g), limiting their use to high-value syntheses .

Biological Activity

D-arabino-Hex-5-enitol, specifically the compound described as 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate, is a complex organic molecule with significant potential in biological applications. This compound belongs to the class of hexitols and is derived from D-arabino-hexose. Its unique structural features include a cyclic carbonate moiety and a silyl group, which enhance its chemical reactivity and biological properties.

Molecular Characteristics

  • Molecular Formula : C21H26O3Si
  • Molecular Weight : Approximately 354.52 g/mol

These characteristics allow the compound to participate in various chemical reactions that are relevant for both organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that D-arabino-Hex-5-enitol and its derivatives exhibit a range of biological activities. Notably, they have shown antimicrobial properties , making them potential candidates for pharmaceutical applications. The structural resemblance to naturally occurring sugars suggests that these compounds may influence metabolic pathways, particularly glycosylation processes within cells.

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of D-arabino-Hex-5-enitol derivatives. For instance:

  • Study Findings : Crude extracts containing D-arabino-Hex-5-enitol demonstrated strong antimicrobial activities against various bacterial strains. The effectiveness was comparable to established antimicrobial agents .

Interaction with Biological Molecules

D-arabino-Hex-5-enitol interacts with proteins and nucleic acids, which may elucidate its role in metabolic pathways and therapeutic effects:

  • Enzymatic Interaction : The compound has been shown to interact with enzymes involved in carbohydrate metabolism, suggesting potential as a metabolic modulator.

Comparative Analysis with Other Compounds

The following table summarizes the unique aspects of D-arabino-Hex-5-enitol compared to other sugar derivatives:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
D-arabino-Hex-5-enitolCyclic carbonate structureAntimicrobial; potential metabolic modulationEnhanced stability due to silyl group
Glucal1,5-Anhydro formIntermediate for oligosaccharidesDirect precursor to various glycosides
L-arabino-Hex-5-enitolSimilar hexose structurePotentially similar biological activitiesDifferent stereochemistry affecting reactivity
2-Deoxy-D-glucoseDeoxy sugar variantAntimetabolic agent in cancer therapyStructural modification leads to distinct roles

Case Study 1: Antiviral Activity

A study explored the antiviral properties of anhydrohexitol nucleosides related to D-arabino-Hex-5-enitol. The derivatives exhibited potent activity against herpes simplex virus (HSV), with selectivity indices indicating strong efficacy against viral strains .

Case Study 2: Metabolic Modulation

Research on the interaction of D-arabino-Hex-5-enitol with glycogen synthase revealed that it could act as an intermediate in enzymatic reactions. This suggests a potential role in regulating glycogen metabolism .

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